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Compound of Interest

Compound Name: alpha-Lactose

Cat. No.: B080435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical

aspects governing the crystallization of α-lactose monohydrate from aqueous solutions. The

information is intended to guide researchers in designing and executing crystallization

experiments to achieve desired crystal attributes, such as size, shape, and purity, which are

critical for applications in the pharmaceutical and food industries.

Introduction
Lactose, a disaccharide composed of galactose and glucose, is a major component of milk. In

aqueous solutions, lactose exists as two anomers, α-lactose and β-lactose, which are in

equilibrium.[1][2] The crystallization of lactose from aqueous solutions below 93.5°C primarily

yields α-lactose monohydrate (α-LM), the most stable and commercially significant form.[3] The

crystallization process is a complex interplay of several factors, including supersaturation,

temperature, pH, and the presence of impurities, all of which influence the nucleation and

growth of crystals.[4] A thorough understanding and control of these parameters are essential

for producing α-LM crystals with consistent and desirable properties.

Key Physicochemical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b080435?utm_src=pdf-interest
https://repository.ubn.ru.nl/bitstream/handle/2066/148323/mmubn000001_027540421.pdf
https://pubmed.ncbi.nlm.nih.gov/37769945/
https://pdfs.semanticscholar.org/2941/6fc75bac174b90963d951480d1c049d1df84.pdf?skipShowableCheck=true
https://www.researchgate.net/publication/265296263_Influence_of_supersaturation_level_on_the_morphology_of_a-lactose_monohydrate_crystals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A foundational understanding of the physicochemical properties of lactose is crucial for

controlling its crystallization.

Property Value Reference

Molecular Formula C₁₂H₂₂O₁₁·H₂O [5]

Molar Mass 360.31 g/mol [5][6]

Melting Point 219 °C [6][7]

Density 1.53 g/cm³ [6][7]

Water Solubility Soluble [6][7][8]

Crystal System Monoclinic

Typical Morphology
Tomahawk-shaped, pyramidal,

prismatic
[9][10]

Factors Influencing Crystallization
The crystallization of α-lactose monohydrate is a multifaceted process influenced by several

critical parameters that dictate the final crystal size distribution, morphology, and yield.

Supersaturation
Supersaturation is the primary driving force for both nucleation and crystal growth.[4] It can be

achieved by concentrating the lactose solution (e.g., through evaporation) or by reducing the

temperature, thereby lowering the solubility of lactose. The level of supersaturation significantly

impacts the crystallization kinetics; higher supersaturation levels generally lead to faster

nucleation rates and can result in smaller crystals.[4] However, excessively high

supersaturation can lead to the formation of amorphous lactose or less stable crystal forms.[11]

Temperature
Temperature plays a dual role in lactose crystallization. Firstly, the solubility of lactose is highly

dependent on temperature, increasing as the temperature rises.[8] This relationship is

fundamental to cooling crystallization processes. Secondly, temperature affects the kinetics of

both mutarotation (the interconversion between α- and β-lactose) and crystal growth.[12][13]
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Lower temperatures slow down both processes, which can be manipulated to control crystal

size and morphology.[12]

Mutarotation
In aqueous solution, α-lactose and β-lactose exist in a dynamic equilibrium.[1] During the

crystallization of α-lactose monohydrate, the concentration of the α-anomer in the solution is

depleted. The rate at which β-lactose converts to α-lactose (mutarotation) to re-establish

equilibrium can become a rate-limiting step in the overall crystallization process.[2][13] The rate

of mutarotation is influenced by temperature, pH, and the presence of other solutes.[14]

Impurities
The presence of impurities, such as whey proteins, salts, and other sugars, can significantly

affect lactose crystallization. Impurities can inhibit crystal growth by adsorbing onto the crystal

surfaces, leading to changes in crystal habit and a reduction in the overall growth rate.[11]

Some impurities may also influence the nucleation process.

Quantitative Data Summary
Solubility of α-Lactose Monohydrate in Water
The solubility of α-lactose monohydrate in water increases with temperature. Precise control

over temperature is therefore a key factor in managing supersaturation during cooling

crystallization.

Temperature (°C) Solubility (g / 100g water)

10 15.3

20 19.5

30 24.8

40 31.5

50 40.1

60 50.4
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Note: Data compiled and interpolated from various sources.

Influence of Solvents on Crystal Growth Rate
The addition of organic solvents can alter the solubility of lactose and influence its crystal

growth rate. This is the principle behind antisolvent crystallization.

Solvent (10% v/v in water) Effect on Growth Rate Reference

Methanol Increased [9]

Ethanol Increased [9]

Acetone Increased [9]

Propanol Inhibited [9]

Glycerine Inhibited [9]

Experimental Protocols
Protocol for Cooling Crystallization of α-Lactose
Monohydrate
This protocol describes a typical laboratory-scale cooling crystallization process.

Materials and Equipment:

α-Lactose monohydrate powder

Distilled or deionized water

Jacketed glass crystallizer with overhead stirrer

Temperature-controlled circulating water bath

Filtration apparatus (e.g., Büchner funnel, filter paper)

Drying oven
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Analytical balance

Procedure:

Solution Preparation: Prepare a lactose solution of a desired concentration (e.g., 50% w/w)

by dissolving α-lactose monohydrate in water at an elevated temperature (e.g., 80°C) with

constant stirring until all solids are dissolved.[15]

Cooling Profile: Cool the solution according to a predefined cooling profile. A common

approach is a rapid initial cooling phase followed by a slower, controlled cooling rate. For

example, cool from 80°C to 60°C at 0.5°C/min, and then from 60°C to 20°C at a slower rate

(e.g., 0.04-0.08°C/min).[15]

Seeding (Optional but Recommended): To control nucleation and achieve a more uniform

crystal size distribution, introduce seed crystals of α-lactose monohydrate when the solution

reaches a specific level of supersaturation.

Crystallization: Continue stirring at a constant rate throughout the cooling process to ensure

good mass transfer and prevent crystal settling.

Crystal Harvesting: Once the final temperature is reached and crystallization is complete,

separate the crystals from the mother liquor by filtration.

Washing: Wash the collected crystals with a small amount of cold water to remove any

residual mother liquor.[15]

Drying: Dry the crystals in an oven at a moderate temperature (e.g., 50°C) until a constant

weight is achieved.

Characterization: Analyze the dried crystals for yield, size distribution, morphology (e.g.,

using microscopy), and polymorphic form (e.g., using X-ray diffraction).

Protocol for Antisolvent Crystallization of α-Lactose
Monohydrate
This protocol outlines the use of an antisolvent to induce crystallization.
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Materials and Equipment:

α-Lactose monohydrate powder

Distilled or deionized water

Antisolvent (e.g., acetone, ethanol)

Crystallizer with controlled addition capabilities (e.g., syringe pump)

Stirring mechanism

Filtration and drying equipment as in 5.1

Procedure:

Solution Preparation: Prepare a near-saturated aqueous solution of lactose at room

temperature.

Antisolvent Addition: While stirring the lactose solution, add the antisolvent at a controlled

rate. The addition of the antisolvent will reduce the solubility of lactose, leading to

supersaturation and subsequent nucleation. Pure α-lactose monohydrate can be crystallized

using acetone as the antisolvent with mass flow ratios near 1:1.[16]

Equilibration: After the addition of the antisolvent is complete, continue to stir the suspension

for a period to allow for crystal growth and to ensure the system reaches equilibrium.

Crystal Harvesting, Washing, and Drying: Follow steps 5-7 from the cooling crystallization

protocol.

Characterization: Analyze the final product as described in step 8 of the cooling

crystallization protocol.

Visualizations
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Caption: Experimental workflow for cooling crystallization of α-lactose monohydrate.
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Caption: Key factors influencing the crystallization of α-lactose monohydrate.
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Caption: Relationship between supersaturation and crystallization outcomes.

Characterization Techniques
A variety of analytical techniques can be employed to characterize the crystalline product.

Technique Purpose Reference

X-Ray Powder Diffraction

(XRPD)

To identify the crystalline form

(polymorph) and determine the

degree of crystallinity.

[5][17]

Differential Scanning

Calorimetry (DSC)

To determine melting point,

and to detect polymorphic

transitions and the presence of

amorphous content.

[17][18]

Thermogravimetric Analysis

(TGA)

To quantify the water content,

particularly the water of

hydration in the monohydrate

form.

[17][18]

Fourier-Transform Infrared

(FTIR) and Near-Infrared (FT-

NIR) Spectroscopy

To identify the polymorphic

form and quantify mixtures of

different forms.

[18]

Scanning Electron Microscopy

(SEM)

To visualize the morphology

and surface characteristics of

the crystals.

Laser Diffraction

To measure the particle size

distribution of the crystal

population.

[17]

Polarimetry
To monitor the mutarotation of

lactose in solution.
[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Crystallization of α-Lactose Monohydrate from Aqueous
Solutions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080435#crystallization-of-alpha-lactose-
monohydrate-from-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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